molecular formula C5H3FNNaO2S B15261944 Sodium 5-fluoropyridine-3-sulfinate

Sodium 5-fluoropyridine-3-sulfinate

Cat. No.: B15261944
M. Wt: 183.14 g/mol
InChI Key: SUUFWHDMCHUZBH-UHFFFAOYSA-M
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Description

Sodium 5-fluoropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3FNNaO2S It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 5-position and a sulfinic acid sodium salt at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-fluoropyridine-3-sulfinate typically involves the introduction of the sulfinic acid group to a fluoropyridine precursor. One common method is the reaction of 5-fluoropyridine with sodium sulfite under specific conditions to yield the desired sulfinate salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and controlled reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-fluoropyridine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sodium 5-fluoropyridine-3-sulfonate.

    Reduction: Sodium 5-fluoropyridine-3-sulfide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 5-fluoropyridine-3-sulfinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of sodium 5-fluoropyridine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group and the fluorine atom. These functional groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-chloropyridine-3-sulfinate: Similar structure but with a chlorine atom instead of fluorine.

    Sodium 5-bromopyridine-3-sulfinate: Similar structure but with a bromine atom instead of fluorine.

    Sodium 5-iodopyridine-3-sulfinate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Sodium 5-fluoropyridine-3-sulfinate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated counterparts. This makes it particularly useful in specific chemical reactions and applications where these properties are advantageous.

Properties

Molecular Formula

C5H3FNNaO2S

Molecular Weight

183.14 g/mol

IUPAC Name

sodium;5-fluoropyridine-3-sulfinate

InChI

InChI=1S/C5H4FNO2S.Na/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

SUUFWHDMCHUZBH-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC=C1S(=O)[O-])F.[Na+]

Origin of Product

United States

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